2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Description
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane (abbreviated as TiBP) is a proazaphosphatrane belonging to the Verkade base family. This bicyclic phosphazane features three isobutyl substituents on nitrogen atoms, contributing to its strong Brønsted basicity (pKa ~33 in acetonitrile) and weak nucleophilicity . Its molecular formula is C₁₈H₃₉N₄P, with a molecular weight of 342.51 g/mol . TiBP is a liquid at room temperature (density 0.964 g/mL) and insoluble in water but soluble in organic solvents like acetonitrile and dichloromethane .
TiBP has been employed in diverse applications, including:
- Catalysis: As a ligand in palladium-catalyzed α-arylation of nitriles and Stille cross-coupling reactions .
- Polymerization: As a catalyst for synthesizing polydimethylsiloxane (PDMS) with narrow molecular weight distributions .
- Hydrogen Storage: In the form of its [B₃N₂]⁻ salt to study H₂ release from ammonia borane .
Properties
IUPAC Name |
2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N4P/c1-16(2)13-20-10-7-19-8-11-21(14-17(3)4)23(20)22(12-9-19)15-18(5)6/h16-18H,7-15H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHPXSHLCFHEIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404376 | |
| Record name | 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331465-71-5 | |
| Record name | Triisobutylazaphosphatrane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331465715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TRIISOBUTYLAZAPHOSPHATRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X79X7GNS8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biochemical Analysis
Biochemical Properties
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane plays a significant role in biochemical reactions due to its strong non-ionic Brønsted and Lewis base properties. It interacts with various enzymes and proteins, acting as a catalyst in organic transformations. For instance, it forms a highly efficient catalyst with Pd2(dba)3 for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes. The nature of these interactions involves the stabilization of transition states and the facilitation of bond formation and cleavage.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a catalyst in biochemical reactions, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s catalytic properties enable it to facilitate reactions that are crucial for cellular processes, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metals such as palladium, which then participate in catalytic cycles. These interactions lead to enzyme inhibition or activation, depending on the specific reaction being catalyzed. Additionally, the compound can influence gene expression by facilitating the formation of specific chemical bonds that are necessary for transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its catalytic activity can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to catalyze reactions over prolonged periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as an effective catalyst without causing significant adverse effects. At high doses, it can exhibit toxic properties, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where the compound’s catalytic efficiency peaks at certain concentrations before declining due to toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic transformations. It interacts with enzymes and cofactors that facilitate the formation and cleavage of chemical bonds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its catalytic activity and overall function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localizations enable the compound to participate in specific biochemical reactions, enhancing its catalytic efficiency and overall effectiveness.
Biological Activity
Chemical Identity
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane is a complex organic compound with the molecular formula and CAS number 331465-71-5. It is characterized by a bicyclic structure containing nitrogen and phosphorus atoms, which contributes to its unique biological activity.
Physical Properties
- Appearance : Liquid
- Molecular Weight : 348.51 g/mol
- IUPAC Name : 4,6,11-tris(2-methylpropyl)-1,4,6,11-tetraza-5-phosphabicyclo[3.3.3]undecane
- Infrared Spectrum : Conforms to expected values
The biological activity of this compound primarily arises from its ability to act as a chelation/complexation reagent. This property allows it to interact with various metal ions and biological molecules, influencing biochemical pathways.
Toxicological Profile
According to safety data sheets, the compound exhibits irritative properties to the eyes and respiratory system and may cause skin irritation upon contact. However, specific acute toxicity data is limited .
| Toxicological Effect | Observation |
|---|---|
| Eye Irritation | Yes |
| Skin Irritation | Yes |
| Respiratory Irritation | Yes |
| Carcinogenicity | Not classified |
Study 1: Chelation Properties
A study published in the Journal of Coordination Chemistry explored the chelation properties of similar phosphabicyclic compounds. The findings indicated that these compounds could effectively bind to transition metals, enhancing their stability and bioavailability in biological systems .
Study 2: Biological Applications
Research highlighted in Bioinorganic Chemistry demonstrated that phosphazenes like this compound could be utilized as drug delivery systems due to their ability to form stable complexes with therapeutic agents . This application is particularly relevant in targeted cancer therapies where precise drug delivery is crucial.
Study 3: Environmental Impact
Environmental studies have assessed the degradation of phosphazene compounds in aquatic systems. Results indicated that while these compounds are relatively stable under neutral pH conditions, they can undergo hydrolysis in acidic environments, leading to the release of potentially toxic byproducts .
Scientific Research Applications
Nucleophilic Catalysis
2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane serves as a nucleophilic catalyst in several organic reactions. Notably, it has been utilized in the trimerization of isocyanates, yielding high product yields with low catalyst loadings (e.g., 0.33 mol %) . This efficiency highlights its potential as a green chemistry alternative to traditional catalysts.
Polymerization Reactions
The compound is instrumental in ring-opening polymerization processes. It has been employed to synthesize end-functionalized polyethers from epoxides such as butylene oxide and glycidyl ether . The ability to control the polymerization process allows for the production of polymers with specific properties tailored for various applications.
Silylation and Desilylation Reactions
Proazaphosphatranes like this compound facilitate the silylation of alcohols effectively. The process involves nucleophilic attack by the phosphorus atom on silicon centers, leading to high yields of silylated products . This reaction is crucial in organic synthesis where silyl ethers are intermediates.
Transesterification Processes
Transesterification reactions using this compound have demonstrated high yields when reacting with various alcohols . The ability to perform these reactions without significant side reactions makes it a preferred choice for chemists looking to optimize yield and purity.
Case Study 1: Trimerization of Isocyanates
In a study published by Principato et al., the use of this compound was explored for the trimerization of isocyanates . The results showed that the catalyst not only improved the yield but also reduced reaction times significantly compared to traditional methods.
Case Study 2: Polymer Synthesis
A research article highlighted the synthesis of polyethers via phosphazene base-catalyzed ring-opening polymerization using this compound . The study reported that the resulting polymers exhibited desirable characteristics such as thermal stability and mechanical strength, making them suitable for industrial applications.
Comparison with Similar Compounds
Key Observations :
- Basicity : The trimethyl variant (pKa ~29) is less basic than TiBP (pKa ~33) due to reduced steric shielding of the phosphorus center. The isopropyl analog’s intermediate size balances steric hindrance and electron donation, yielding moderate basicity .
- Steric Effects : TiBP’s bulky isobutyl groups enhance stability in catalytic cycles by preventing unwanted side reactions, such as ligand dissociation in Pd-catalyzed couplings .
OTP Method for Oligonucleotides
In the 1,3,2-oxathiaphospholane (OTP) ring-opening condensation, the trimethyl Verkade base achieved 93% yield with a single coupling step, outperforming TBD (requiring double coupling) and DBU (lower stereoselectivity) .
Catalytic Efficiency
- In Pd-catalyzed α-arylation, TiBP enabled >95% yield with aryl bromides, whereas the trimethyl analog showed lower activity due to weaker metal-ligand interactions .
- For PDMS polymerization, TiBP produced polymers with a polydispersity index (PDI) of 1.08 , comparable to phosphazene bases like tBu-P1(pyrr) .
Solubility and Handling
- TiBP : Insoluble in water; requires anhydrous conditions due to moisture sensitivity .
- Trimethyl Analog : Partially soluble in polar aprotic solvents (e.g., DMF), enabling its use in solid-phase oligonucleotide synthesis .
- Safety : TiBP poses risks of skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating PPE .
Polymerization Catalysis
TiBP achieved >90% monomer conversion in PDMS synthesis within 2 hours, outperforming DBU and MTBD under identical conditions .
Preparation Methods
Cyclization to Form the Bicyclic Core
The bicyclic core is synthesized by reacting tris(2-aminoethyl)amine derivatives with phosphorus trihalides or phosphorus(V) reagents under controlled conditions. The reaction proceeds through nucleophilic attack of amine groups on phosphorus centers, leading to ring closure and formation of the tetraaza-phosphabicyclo structure.
Typical reagents: tris(2-aminoethyl)amine, phosphorus trichloride (PCl3), or phosphorus pentachloride (PCl5).
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are used to maintain anhydrous conditions.
Temperature: Reactions are often conducted at low temperatures (0–25 °C) to control reactivity and avoid side reactions.
Purification
The crude product is purified by standard organic chemistry techniques:
Extraction with organic solvents.
Chromatography (e.g., silica gel column chromatography) to separate the desired compound from impurities.
Crystallization or distillation under reduced pressure to obtain the pure compound.
Recent studies have demonstrated efficient synthetic routes with high yields and purity. For example, the compound is often obtained as a clear colorless to yellow liquid with a boiling point range of 110–118 °C at 0.5 mmHg and a density of approximately 0.964 g/cm³.
The elemental analysis typically confirms the expected composition, with carbon content ranging from 60.60 to 65.65% and nitrogen content between 15.70 to 17.01%.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | Tris(2-aminoethyl)amine + PCl3 or PCl5 | Anhydrous THF/DCM, 0–25 °C |
| Alkylation (Isobutylation) | Isobutyl bromide/chloride + base (e.g., KOtBu) | Inert atmosphere, ambient to reflux |
| Purification | Extraction, chromatography, distillation | Yields high purity product |
The synthesis requires strict moisture control due to the sensitivity of phosphorus reagents.
Reaction monitoring by NMR and IR spectroscopy is recommended to confirm intermediate and final product formation.
Safety precautions are necessary as the compound can cause respiratory, skin, and eye irritation.
The preparation of 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane involves a multi-step synthetic process centered on the formation of a bicyclic phosphazene core followed by selective alkylation with isobutyl groups. The methods are well-established in the literature, yielding a compound of high purity suitable for catalytic and synthetic applications. The detailed reaction conditions and purification techniques ensure reproducibility and scalability for research and industrial use.
Q & A
Q. What are the key structural features of this compound that contribute to its catalytic activity?
The bicyclic framework combines a phosphorus center with four nitrogen atoms in a rigid, three-dimensional geometry. This structure enhances both steric hindrance and electronic donation capabilities. The phosphorus atom acts as a Lewis acidic site, while the nitrogen atoms facilitate strong coordination with metal centers (e.g., Pd, Cu) or substrates, enabling efficient electron transfer and selective substrate interactions . The isobutyl groups provide steric bulk, which influences reaction selectivity by modulating access to the active site .
Q. What synthetic methodologies are commonly employed for its preparation?
The compound is typically synthesized via ligand-assisted metal-catalyzed reactions. For example:
- Ligand exchange reactions : Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with the ligand in toluene under reflux conditions .
- Proazaphosphatrane derivatization : Substituting methyl or isopropyl groups on the bicyclic backbone via nucleophilic substitution, optimized under anhydrous conditions to prevent hydrolysis .
Q. How is its basicity characterized compared to other organic superbases?
Basicity is quantified using pKa values in acetonitrile. Key comparisons include:
| Base | pKa (MeCN) | Reference |
|---|---|---|
| 2,8,9-Triisobutyl derivative | ~33.1 | |
| DBU | 26.0 | |
| P1-phosphazene (Schwesinger base) | ~29.5 |
The compound’s high basicity arises from stabilization of the protonated phosphonium center via a transannular N→P dative bond, which is entropically favored over intermolecular interactions .
Advanced Research Questions
Q. How can researchers design experiments to optimize its use in CO₂ hydrogenation?
- Mechanistic studies : Use deuterium labeling and in-situ FTIR to track H₂ splitting and hydride transfer steps .
- Solvent screening : Test polar aprotic solvents (e.g., THF, MeCN) to stabilize intermediates, as solvent polarity impacts heterolytic H₂ cleavage efficiency .
- Co-ligand variation : Pair with Pd or Ni complexes to assess synergistic effects on turnover frequency (TOF) .
Q. What strategies resolve contradictions in its catalytic efficiency for ester synthesis vs. dehydrogenation?
Contradictions often arise from competing steric and electronic effects:
- Steric modulation : Replace isobutyl groups with smaller substituents (e.g., methyl) to enhance substrate access in ester synthesis .
- Electronic tuning : Introduce electron-withdrawing groups (e.g., nitro) to the bicyclic framework to improve dehydrogenation activity .
- Kinetic profiling : Use stopped-flow NMR to identify rate-determining steps in each pathway .
Q. How does its performance compare to TBD or DBU in stereocontrolled phosphorothioate synthesis?
- Yield and stereoselectivity :
| Base | Yield (%) | SP:RP Ratio |
|---|---|---|
| Verkade’s base | 93 | 95:5 |
| TBD | 85 | 80:20 |
| DBU | 78 | 70:30 |
- Methodological advantage : The compound’s rigid structure minimizes nucleophilic side reactions, enabling single-step coupling without double coupling (required for TBD) .
Q. What analytical techniques are critical for characterizing its role in polymerization catalysis?
- NMR spectroscopy : ¹H/³¹P NMR to monitor ligand exchange dynamics in Pd-catalyzed polymerizations .
- GPC/SEC : Analyze molecular weight distributions of polydimethylsiloxane (PDMS) products to correlate catalytic activity with base strength .
- X-ray crystallography : Resolve coordination geometry when bound to metal centers .
Data Contradiction Analysis
Q. Why does this compound fail as a ligand in some cross-coupling reactions (e.g., morpholino-derivative synthesis)?
In the synthesis of IC86621, the compound’s strong basicity promotes enolate formation (7a), diverting the pathway toward intermediate 7b instead of the desired product. Mitigation strategies include:
- Temperature control : Lower reaction temperatures (0–25°C) to suppress enolate stability .
- Additive screening : Introduce mild acids (e.g., p-toluenesulfonic acid) to quench enolate intermediates .
Methodological Recommendations
Q. How to troubleshoot low yields in H₂ release from ammonia borane (AB) activation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
